molecular formula C8H5NO B126161 2-Cyanobenzaldehyde CAS No. 7468-67-9

2-Cyanobenzaldehyde

Cat. No.: B126161
CAS No.: 7468-67-9
M. Wt: 131.13 g/mol
InChI Key: QVTPWONEVZJCCS-UHFFFAOYSA-N
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Description

2-Cyanobenzaldehyde, also known as o-Cyanobenzaldehyde or 2-Formylbenzonitrile, is an organic compound with the molecular formula C8H5NO. It is a colorless to pale yellow liquid with a characteristic almond-like odor. This compound is widely used in organic synthesis and serves as an important intermediate in the production of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

It has been reported that 2-Cyanobenzaldehyde can undergo aldol addition with enolizable 1,3-dicarbonyl compounds in the presence of a tertiary amine This suggests that this compound may interact with certain enzymes or proteins that facilitate this reaction

Cellular Effects

It has been reported that this compound can be biotransformed by Euglena gracilis Z, a species of microalgae This suggests that this compound may have some influence on cellular metabolism, possibly by interacting with specific metabolic pathways in the cell

Molecular Mechanism

It is known that this compound can participate in chemical reactions such as the synthesis of 3-substituted isoindolinones This suggests that this compound may interact with biomolecules in a way that facilitates these reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanobenzaldehyde can be synthesized through several methods. One common method involves the oxidation of o-cyanotoluene using cobalt acetate and sodium bromide in glacial acetic acid at a temperature of 105°C. The reaction is carried out under an oxygen atmosphere for several hours .

Industrial Production Methods: In industrial settings, this compound is often produced via the palladium-catalyzed coupling of o-halogenated cyanobenzene with formylating agents. This method involves the use of a palladium catalyst, a ligand, and an acid-binding agent in a suitable solvent .

Chemical Reactions Analysis

2-Cyanobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-cyanobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 2-cyanobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ether as solvents.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

    Oxidation: 2-Cyanobenzoic acid.

    Reduction: 2-Cyanobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Cyanobenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, such as isoindolinones and isoindoles, through reactions like the Baylis-Hillman reaction .

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules that can interact with biological targets.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry: In the agrochemical industry, this compound is used in the production of herbicides, insecticides, and fungicides.

Comparison with Similar Compounds

2-Cyanobenzaldehyde can be compared with other similar compounds such as:

    4-Formylbenzonitrile: Similar structure but with the formyl group at the para position.

    3-Formylbenzonitrile: Similar structure but with the formyl group at the meta position.

    4-Nitrobenzaldehyde: Contains a nitro group instead of a cyano group.

    2-Acetylbenzonitrile: Contains an acetyl group instead of a formyl group.

Uniqueness: this compound is unique due to its ortho-substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTPWONEVZJCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225653
Record name Benzonitrile, 2-formyl-
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7468-67-9
Record name Benzonitrile, 2-formyl-
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Record name 7468-67-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 2-formyl-
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Record name 2-Cyanobenzaldehyde
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Synthesis routes and methods

Procedure details

8.6 g of β-dimethylamino-2-cyanostyrene were dissolved in 100 ml of DMF. 0.25 g of CuCl was added and the mixture was aerated for 4 h at 35°-40° C. using oxygen. After the customary aqueous work-up, o-cyanobenzaldehyde was obtained as the product.
Name
β-dimethylamino-2-cyanostyrene
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CuCl
Quantity
0.25 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyanobenzaldehyde
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2-Cyanobenzaldehyde
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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-cyanobenzaldehyde?

A1: this compound has the molecular formula C8H5NO and a molecular weight of 131.13 g/mol. Key spectroscopic data include:

  • 1H NMR (CDCl3): Distinctive signals for the aldehyde proton around 10 ppm and aromatic protons in the 7-8 ppm range. []

Q2: How does the presence of both a cyano group and an aldehyde group influence the reactivity of this compound?

A2: The presence of both functional groups allows this compound to participate in a wide range of reactions.

  • The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, including alcohols, amines, and active methylene compounds. [, , , , , , , ]
  • The cyano group can undergo nucleophilic addition, act as an electrophile, or participate in cyclization reactions. [, , , , ]

Q3: What are the main synthetic applications of this compound?

A3: this compound is widely employed in the synthesis of various heterocyclic compounds, particularly isoindolinones and their derivatives. These compounds exhibit diverse biological activities and find applications in pharmaceuticals, agrochemicals, and materials science. [, , , , , , , , , ]

Q4: Can you describe some key reactions and methodologies using this compound for synthesizing heterocycles?

A4: Several reactions utilize this compound for heterocycle synthesis:

  • Acid or Base-Catalyzed Cyclization with Alcohols: This reaction produces 3,3-dialkoxy-2,3-dihydro-1-hydroxy-1H-isoindoles or 3-alkoxy-2,3-dihydro-1H-isoindol-1-ones depending on the catalyst used. []
  • Reaction with Amines: This reaction readily forms 3-(N-substituted amino)-1-isoindolenones, even at low temperatures. []
  • Copper-Catalyzed Cyclization with 2-Isocyanoacetates: This reaction provides an efficient route to substituted 1-aminoisoquinolines. []
  • Tandem Aldol/Cyclization Reactions: These reactions, often catalyzed by bases or organocatalysts, utilize active methylene compounds like malonates to generate 3-substituted isoindolinones. [, , , , , ]
  • Nucleophilic Fluoroalkylation/Cyclization: This method uses (perfluoroalkyl)trimethylsilanes in the presence of KF or triethylamine to afford C3-perfluoroalkyl-substituted phthalides. []

Q5: Can this compound be employed in asymmetric synthesis?

A5: Yes, this compound can be used in asymmetric reactions to create chiral centers. For instance, chiral phase-transfer catalysts have been successfully employed in tandem reactions with active methylene compounds to synthesize chiral 3-substituted isoindolinones and fused benzoindolizidinones. [, ]

Q6: Are there examples of organocatalytic asymmetric synthesis using this compound?

A6: Yes, bifunctional thiourea-cinchona catalysts have been successfully applied in organocatalytic asymmetric aldol-cyclization-rearrangement reactions with malonates and this compound, yielding enantioenriched 3-substituted isoindolinones. [, ]

Q7: Apart from heterocycle synthesis, are there other notable reactions involving this compound?

A7: Yes, this compound can be reduced to the corresponding alcohol. Interestingly, an asymmetric reduction method using tetrabutylammonium fluoride, polymethylhydrosiloxane, and Baker's yeast as a biocatalyst has been reported, yielding the (R)-alcohol with high enantioselectivity. [, ]

Q8: Are there any environmental concerns associated with this compound or its synthesis?

A8: While specific data on the environmental impact of this compound is limited within the provided research, responsible chemical practices are crucial. The use of green solvents and recyclable catalysts, as demonstrated in some isoindolinone synthesis methods, highlights the growing focus on environmentally benign approaches. [] Further research on the compound's biodegradability and potential ecotoxicological effects would be beneficial.

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